N-cyclopentyl-8-methyl-1-benzoxepine-4-carboxamide
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Overview
Description
“N-cyclopentyl-8-methyl-1-benzoxepine-4-carboxamide” is a chemical compound with the molecular formula C17H19NO2 and a molecular weight of 269.344. It is a part of the cycloalkanes family, which are cyclic hydrocarbons . The carbons of the molecule are arranged in the form of a ring .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula C17H19NO2. It is a part of the cycloalkanes family, which are cyclic hydrocarbons . The carbons of the molecule are arranged in the form of a ring . The carboxamide group in the molecule has the structure RC(=O)NR2 .Scientific Research Applications
Synthesis and Chemical Properties
N-cyclopentyl-8-methyl-1-benzoxepine-4-carboxamide is a compound with potential for various scientific applications. Ikemoto et al. (2005) described the synthesis of a similar compound, a CCR5 antagonist, showcasing the compound's potential in drug development, particularly in the context of targeting specific receptors (Ikemoto et al., 2005).
Biological Activity
Zhou et al. (2008) explored a compound with a similar structure, focusing on its role as a histone deacetylase (HDAC) inhibitor. This indicates the potential use of this compound in cancer research, as HDAC inhibitors play a crucial role in regulating gene expression (Zhou et al., 2008).
Synthesis and Derivatives
Research by Petrie et al. (1986) involved synthesizing nucleoside and nucleotide derivatives of a similar compound, testing for antiviral and cytostatic activity. This indicates that derivatives of this compound could be significant in developing antiviral or anticancer agents (Petrie et al., 1986).
Catalytic Applications
Hyster and Rovis (2010) demonstrated the use of a related benzamide compound in catalytic processes, specifically in Rhodium-catalyzed oxidative cycloaddition. This suggests that this compound could have applications in synthetic chemistry, potentially in facilitating complex chemical reactions (Hyster & Rovis, 2010).
Medical Applications
Pritchett et al. (1989) conducted a study on GABAA-benzodiazepine receptors, which are essential in neuroscience and pharmacology. The structure of this compound is closely related to benzodiazepines, indicating its potential application in studies related to neurology and psychology (Pritchett, Lüddens, & Seeburg, 1989).
Mechanism of Action
Target of Action
N-cyclopentyl-8-methyl-1-benzoxepine-4-carboxamide is a derivative of benzazepines . Benzazepines are known to have a wide range of biological activities and can be promising for the treatment of various conditions such as cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure . .
Mode of Action
Benzazepines, a class of compounds to which it belongs, are known to interact with various targets in the body, leading to a range of biological effects .
Biochemical Pathways
Benzazepines are known to interact with various biochemical pathways, leading to their wide range of biological activities .
Result of Action
Benzazepines are known to have a wide range of biological activities, suggesting that they can have various effects at the molecular and cellular level .
Properties
IUPAC Name |
N-cyclopentyl-8-methyl-1-benzoxepine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-6-7-13-11-14(8-9-20-16(13)10-12)17(19)18-15-4-2-3-5-15/h6-11,15H,2-5H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCAHRBZFNBIDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=CO2)C(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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